(3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol is a steroid compound that belongs to the class of cholesterol derivatives. It is characterized by the presence of two hydroxyl groups at positions 16 and 26, and a methoxy group at position 3. This compound is significant in biological research due to its structural similarities to cholesterol, which plays a crucial role in cellular functions and membrane integrity.
This compound can be synthesized from various cholesterol precursors. One notable source is solafloridine, which undergoes several transformations to yield (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol. The synthesis process often involves multiple steps of oxidation and reduction reactions to achieve the desired functional groups .
(3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol is classified as a sterol, a subgroup of steroids that are essential components of cell membranes in eukaryotic organisms. It is also categorized under lipids, given its hydrophobic characteristics and role in biological membranes.
The synthesis of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol typically involves several key methods:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and selectivity for the desired stereochemistry. Techniques such as chromatography are typically employed to purify intermediates and final products.
The molecular structure of (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol can be represented by its molecular formula . Its structure features a steroid nucleus with specific stereochemistry at positions 3, 16, and 25.
(3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol primarily involves its role as a cholesterol analog in biological systems. It interacts with cellular membranes and may influence membrane fluidity and permeability due to its structural similarities with cholesterol.
In addition to structural roles, it may also modulate the activity of certain enzymes involved in lipid metabolism or serve as a signaling molecule within cells.
Relevant data suggests that the compound exhibits typical sterol behavior in biological systems but may also have unique interactions due to its hydroxyl and methoxy groups.
(3B,16B,25R)-16,26-Dihydroxy-3-O-methylcholesterol has several applications in scientific research:
This compound serves as an important tool for researchers studying lipid biochemistry and related fields.
Cytochrome P450 enzymes (CYPs) are indispensable for the regioselective hydroxylation of sterol side chains. The biosynthesis of (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol requires sequential oxidations at C16 and C26, mediated by specific CYP isoforms. Bacterial P450s such as CYP109B1 from Bacillus subtilis demonstrate remarkable versatility in steroid hydroxylation, particularly toward C26 positions when coupled with optimal redox partners like the ferredoxin reductase Fdr0978 and ferredoxin Fdx1499 from Synechococcus elongatus [4] [5]. This electron transfer system enables >99% conversion of testosterone analogs with high stereoselectivity, a mechanism potentially conserved in the C26 hydroxylation of 3-O-methylcholesterol derivatives.
Mitochondrial CYP11A1, though primarily associated with cholesterol side-chain cleavage, exhibits broad substrate promiscuity. It efficiently hydroxylates non-conventional substrates like plant sterols (campesterol, β-sitosterol) at C22/C26 positions [9]. This suggests analogous participation in C26 hydroxylation of 3-O-methylcholesterol intermediates. For C16β hydroxylation, human CYP17A1 is a candidate catalyst due to its established role in 16α-hydroxylation of progesterone and pregnenolone. However, engineered bacterial P450s (e.g., P450BM3 mutants) outperform mammalian enzymes in activity and selectivity. For instance, the F87A/A330W mutant achieves 97% 2β-selectivity, while R47Y/T49F/V78L/A82M/F87A yields 94% 15β-hydroxylation in testosterone [5], demonstrating the plasticity of bacterial CYPs in mediating β-face hydroxylations.
Table 1: Cytochrome P450 Enzymes Implicated in Sterol Side-Chain Hydroxylation
Enzyme | Source | Reaction | Optimal Redox Partner | Conversion Efficiency |
---|---|---|---|---|
CYP109B1 | Bacillus subtilis | C26 hydroxylation | Fdr0978/Fdx1499 | >99% (testosterone) |
CYP11A1 | Mitochondria | C22/C26 hydroxylation | Adrenodoxin/Reductase | High (plant sterols) |
P450BM3 F87A/A330W | Engineered B. megaterium | C16β hydroxylation | Native fused reductase | 97% regioselectivity |
The β-stereochemistry at C16 and C26 in the target compound arises from enzymatic constraints imposed by active-site topology. Bacterial P450s enforce β-face selectivity through hydrophobic pockets that position the sterol D-ring adjacent to the heme iron, with the β-face exposed to reactive oxygen species. In CYP109B1, molecular dynamics simulations reveal that testosterone binds with its β-plane oriented toward the heme, facilitating 15β-hydroxylation [4]. This model extrapolates to 16β-hydroxylation in 3-O-methylcholesterol, where C16 lies on the β-face.
The C26 stereochemistry (25R) is governed by the "early C-22 oxidation" pathway observed in brassinosteroid biosynthesis. Enzymes like CYP90B1 in Arabidopsis hydroxylate campesterol at C22 with strict (22S)-stereospecificity [6]. In mammals, CYP11A1’s active site, as revealed by X-ray crystallography, binds cholesterol with its side chain buried in a hydrophobic cleft, directing C22 hydroxylation to the 22R configuration [9]. For 3-O-methylcholesterol derivatives, the 25R configuration at C26 likely results from analogous stereoselective hydroxylation followed by reduction, mediated by ketoreductases yet unidentified.
Table 2: Stereochemical Control in Sterol Hydroxylation
Reaction | Enzyme | Key Active-Site Residues | Stereochemical Outcome | Structural Basis |
---|---|---|---|---|
C16 hydroxylation | P450BM3 mutants | F87, A330, R47, T49 | 16β (>90% selectivity) | β-face access to heme-oxo complex |
C26 hydroxylation | CYP11A1 | V358, T294, R378 | 25R (predicted) | Side-chain burial in hydrophobic cleft |
The biosynthesis of (3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol intersects with cholesterol and vitamin D metabolism at three key junctions:
CYP11A1-Mediated Initiation:CYP11A1 cleaves cholesterol to pregnenolone but hydroxylates alternative substrates without cleavage. It converts 7-dehydrocholesterol (7DHC) to 7-dehydropregnenolone (detected in human serum) and vitamin D₃ to 20-hydroxyvitamin D₃ [9]. Similarly, 3-O-methylcholesterol likely undergoes CYP11A1-mediated C26 hydroxylation instead of side-chain cleavage due to the 3-methoxy group sterically hindering C20–C22 bond scission. Plant sterols like β-sitosterol are metabolized to pregnenolone analogs by CYP11A1 [9], confirming its capacity to process methylated sterols.
Redox Partner Dependence:Mitochondrial CYP11A1 requires adrenodoxin reductase and adrenodoxin for electron transfer, akin to bacterial CYP109B1’s reliance on ferredoxin partners [4] [9]. This contrasts with microsomal vitamin D 25-hydroxylases (CYP2R1, CYP27A1), which use cytochrome P450 reductase. The 3-O-methyl group may alter redox efficiency by modulating membrane association.
Divergence at C16 Hydroxylation:Vitamin D metabolites undergo CYP27B1-mediated 1α-hydroxylation but lack equivalent C16 modification. Cholesterol derivatives like 16α-hydroxy-DHEA are produced by CYP17A1 in liver, yet bacterial P450BM3 achieves higher β-selectivity [5]. The 3-methoxy group in the target compound likely enhances rigidity, favoring 16β over 16α attack by restricting D-ring mobility.
Table 3: Metabolic Pathway Comparison
Substrate | Key Enzyme | Primary Product | Effect of 3-O-Methyl Group |
---|---|---|---|
Cholesterol | CYP11A1 | Pregnenolone | Blocks cleavage → favors C26 hydroxylation |
7-Dehydrocholesterol | CYP11A1 | 7-Dehydropregnenolone | Similar diversion to hydroxylation |
Vitamin D₃ | CYP11A1 | 20-Hydroxyvitamin D₃ | Unaffected (C3 not involved) |
Testosterone | CYP109B1 | 15β-Hydroxytestosterone | Enhances β-selectivity via D-ring constraint |
Concluding Remarks
(3β,16β,25R)-16,26-Dihydroxy-3-O-methylcholesterol exemplifies how enzyme promiscuity and substrate stereoelectronics govern sterol diversification. Its biosynthesis likely exploits CYP11A1’s tolerance for C3 modifications and bacterial P450s’ engineered precision for β-hydroxylation. Future work should address the in vivo occurrence of this compound in CYP11A1-rich tissues (adrenals, epidermis) and the kinetic consequences of 3-O-methylation on CYP binding.
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8
CAS No.: 733811-11-5